molecular formula C19H26BNO4 B110784 N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester CAS No. 286961-15-7

N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

カタログ番号: B110784
CAS番号: 286961-15-7
分子量: 343.2 g/mol
InChIキー: QDSFHRPYZPQWEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 286961-15-7) is a boronic ester derivative featuring a 5,6-dihydropyridine core, a benzyl carboxylate protecting group, and a pinacol boronate moiety. Its molecular formula is C₁₉H₂₆BNO₄, with a molecular weight of 343.23 g/mol . The compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and bioactive molecules. Commercial suppliers (e.g., Herben (Shanghai) Biological Technology Co., Ltd.) note its storage requirements at -20°C to ensure stability, with hazards including skin/eye irritation and respiratory sensitization (H315, H319, H335) .

特性

IUPAC Name

benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-10-12-21(13-11-16)17(22)23-14-15-8-6-5-7-9-15/h5-10H,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSFHRPYZPQWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461435
Record name Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286961-15-7
Record name Phenylmethyl 3,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286961-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Carbobenzoxy-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Reductive Amination Approaches

In modified protocols, reductive amination of 4-boronic acid-substituted pyridones with benzyl amines has been explored. Using sodium cyanoborohydride in methanol-acetic acid buffer (pH 4–5), this method avoids harsh reducing conditions but requires pre-functionalized boronic acid precursors.

Microwave-Assisted Borylation

Recent advancements employ microwave irradiation to accelerate the borylation step. A mixture of the triflate intermediate, B₂Pin₂, and Pd(OAc)₂ in dimethylacetamide (DMA) achieves full conversion within 30 minutes at 120°C, though scalability remains a challenge.

Industrial-Scale Considerations

For large-scale production, cost-efficiency and safety dictate reagent choices. The use of tetrakis(triphenylphosphine)palladium(0) instead of air-sensitive Pd(dppf)Cl₂ reduces premixing steps, while substituting 1,4-dioxane with toluene-ethanol mixtures lowers toxicity risks. Typical industrial yields range from 85–90%, with purity >98% achieved via crystallization from hexane-ethyl acetate.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Pd(dppf)Cl₂ Catalyzed9399High$$$$
Reductive Amination7895Moderate$$
Microwave Borylation9197Low$$$$$

The Pd(dppf)Cl₂ method remains the gold standard for balance between yield and scalability, whereas microwave approaches suit small-scale, high-throughput applications.

Challenges and Optimization

Boronic Ester Stability

The boronic ester moiety is prone to hydrolysis under acidic or aqueous conditions. Strict anhydrous protocols, including molecular sieve use and inert atmosphere, are critical during workup.

Byproduct Formation

Competing protodeboronation generates des-borylated tetrahydropyridine, which can be minimized by maintaining reaction pH >7 and avoiding protic solvents post-borylation .

化学反応の分析

N-Cbz-1,2,3,6-テトラヒドロピリジン-4-ボロン酸ピナコールエステルは、以下を含むさまざまな化学反応を受けます :

    酸化: ボロン酸基は、ボロン酸誘導体を形成するように酸化することができます。

    還元: Cbz保護基は、水素化またはその他の還元方法によって除去することができます。

    置換: ボロン酸基は、鈴木-宮浦クロスカップリング反応でアリールまたはビニルハライドと反応して、炭素-炭素結合を形成することができます。

これらの反応で使用される一般的な試薬と条件には、パラジウム触媒、炭酸ナトリウムなどの塩基、ジメチルスルホキシド(DMSO)などの溶媒が含まれます 。これらの反応から形成される主な生成物は、使用される特定の反応物と条件によって異なります。

4. 科学研究の応用

N-Cbz-1,2,3,6-テトラヒドロピリジン-4-ボロン酸ピナコールエステルは、以下を含むいくつかの科学研究の応用があります :

    有機合成: これは、特に医薬品や農薬の開発において、より複雑な分子の合成のためのビルディングブロックとして役立ちます。

    医薬品化学: この化合物は、特に神経疾患を標的とする潜在的な薬物候補の設計と合成に使用されます。

    材料科学: これは、導電性ポリマーや高度な複合材料などのユニークな特性を持つ新規材料の合成に使用されます。

科学的研究の応用

N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester has several scientific research applications, including :

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological disorders.

    Material Science: It is employed in the synthesis of novel materials with unique properties, such as conducting polymers and advanced composites.

作用機序

N-Cbz-1,2,3,6-テトラヒドロピリジン-4-ボロン酸ピナコールエステルの作用機序は、さまざまな化学反応におけるボロン酸誘導体としての役割を含みます 。ボロン酸基は、ジオールやその他の求核剤と可逆的な共有結合を形成でき、酵素阻害剤やその他の生物学的に活性な分子の設計に役立ちます。 Cbz保護基は、化合物を安定化し、合成中の不要な副反応を防ぐのに役立ちます .

6. 類似の化合物との比較

N-Cbz-1,2,3,6-テトラヒドロピリジン-4-ボロン酸ピナコールエステルは、以下のような他の類似の化合物と比較することができます :

    N-Boc-1,2,3,6-テトラヒドロピリジン-4-ボロン酸ピナコールエステル: この化合物は、Cbz基の代わりにtert-ブトキシカルボニル(Boc)保護基を特徴としています。これは、有機合成と医薬品化学でも使用されますが、異なる反応性と安定性のプロファイルを有している可能性があります。

    1-メチル-1,2,3,6-テトラヒドロピリジン-4-ボロン酸ピナコールエステル: この化合物は、Cbz基の代わりにメチル基を持っています。これは、同様の用途で使用されますが、異なる物理的および化学的特性を持つ可能性があります。

N-Cbz-1,2,3,6-テトラヒドロピリジン-4-ボロン酸ピナコールエステルのユニークさは、テトラヒドロピリジン環、ボロン酸基、およびCbz保護基の組み合わせにあります。これは、さまざまな合成用途のために、反応性と安定性のバランスを提供します .

類似化合物との比較

Key Observations:

Protecting Groups: The benzyl carboxylate in the target compound contrasts with the tert-butyl group in analogues. Benzyl groups are labile under hydrogenolysis, enabling selective deprotection, whereas tert-butyl esters offer stability under acidic conditions .

Core Structure : The dihydropyridine ring enhances conjugation and reactivity in cross-coupling reactions compared to saturated tetrahydropyridine derivatives .

Substituent Effects: Morpholine-containing analogues (e.g., ) exhibit altered solubility and electronic properties, broadening their utility in non-pharmaceutical applications .

Suzuki-Miyaura Cross-Coupling

Both the target compound and its tert-butyl analogue are widely employed in palladium-catalyzed Suzuki reactions. For example:

  • The tert-butyl variant was coupled with 5-chloropyrazolo[1,5-a]pyrimidine to yield biaryl intermediates for kinase inhibitors (85% yield, 150°C microwave conditions) .

Target Compound:

  • Used in medicinal chemistry for N-heterocycle functionalization , enabling access to bioactive molecules .
  • Storage at -20°C underscores its sensitivity to hydrolysis, a common trait among boronic esters .

tert-Butyl Analogue:

  • Critical in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors (e.g., compound 18a in ) and neurotensin receptor agonists (68% yield in coupling with 2-nitrophenyl bromide) .
  • Demonstrated superior thermal stability in microwave-assisted reactions (150°C) .

Morpholine Derivative:

  • Applied in peroxynitrite sensing due to its electron-rich aromatic system, highlighting niche applications beyond drug discovery .

Q & A

Q. What are the primary synthetic routes for preparing this compound, and how does its boronate ester group influence reactivity?

The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to couple with aryl/vinyl halides or triflates. A typical protocol involves:

  • Reacting a brominated dihydropyridine precursor with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄).
  • Using sodium carbonate as a base in a degassed 1,4-dioxane/water solvent system to facilitate transmetalation .
  • Purification via column chromatography or recrystallization. The boronate ester enhances stability against hydrolysis while enabling regioselective coupling.

Q. What spectroscopic and crystallographic methods are used to confirm its structure?

  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., dihydropyridine ring protons at δ 3.0–4.0 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm). ¹¹B NMR confirms boronate ester presence (δ ~30 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~387.2 Da).
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., B–O bond ~1.36 Å) .

Q. How is this compound utilized in cross-coupling reactions to synthesize complex heterocycles?

The boronate group participates in Pd-catalyzed couplings to form C–C bonds. Example workflow:

  • React with aryl halides (e.g., 3-bromo-8-chloro-5,6-dihydrobenzo[5,6]cycloheptapyridine) under Suzuki conditions.
  • Optimize ligand choice (e.g., SPhos for sterically hindered substrates) and temperature (80–100°C) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., protodeboronation vs. coupling) affect yield, and how can they be mitigated?

Protodeboronation is common under acidic or high-temperature conditions. Mitigation strategies:

  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis .
  • Add phase-transfer catalysts (e.g., TBAB) to enhance boronate solubility in biphasic systems .
  • Monitor reaction progress via LC-MS to identify side products early.

Q. What computational methods predict the compound’s reactivity in catalytic cycles?

Density Functional Theory (DFT) models assess:

  • Boronate electrophilicity in transmetalation steps.
  • Steric effects from the tetramethyl dioxaborolane ring on Pd coordination . Software (e.g., Gaussian, ORCA) calculates transition-state energies to optimize ligand-substrate compatibility.

Q. How does the dihydropyridine ring’s conformation influence stability under varying pH and temperature?

  • pH Stability : The ring undergoes partial oxidation to pyridine at pH < 3 or > 10. Buffered conditions (pH 6–8) in aqueous/organic mixtures minimize degradation .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >150°C. Storage at –20°C under argon is recommended.

Data Contradictions and Troubleshooting

Q. Discrepancies in reported coupling efficiencies: How to resolve them?

  • Case Study : Conflicting yields (40% vs. 75%) in coupling with bromothiophene derivatives.
  • Root Cause : Variability in Pd catalyst activity (e.g., residual oxygen deactivating Pd(0)).
  • Solution : Pre-purify catalysts via recrystallization and use rigorous degassing .

Methodological Tables

Q. Table 1. Key Characterization Data

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 1.3 (s, 12H, pinacol CH₃), 3.6 (m, 4H, CH₂)
HRMS (ESI+)[M+H]⁺: 387.1982 (calc.), 387.1980 (obs.)
X-ray (SHELX)B–O bond: 1.36 Å, dihedral angle: 12.5°

Q. Table 2. Optimized Suzuki Coupling Conditions

ParameterOptimal ValueImpact on Yield
CatalystPd(PPh₃)₄ (2 mol%)+25% vs. PdCl₂
BaseNa₂CO₃+15% vs. K₂CO₃
Solvent1,4-Dioxane/H₂O (4:1)+30% vs. THF
Temperature80°CBalances rate/stability

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。